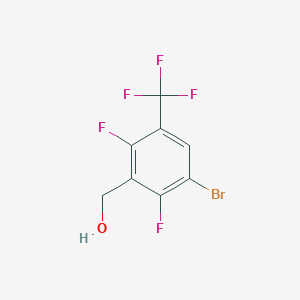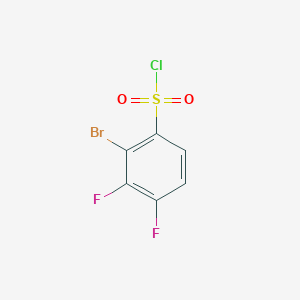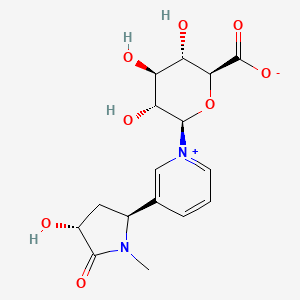
trans-3'-Hydroxycotinine-N-b-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3’-Hydroxycotinine-N-b-D-glucuronide: is a metabolite of nicotine, specifically a glucuronide conjugate of trans-3’-hydroxycotinine. This compound is formed in the human body as a result of the metabolism of nicotine, which is primarily found in tobacco products. It is excreted in the urine and serves as a biomarker for nicotine exposure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3’-Hydroxycotinine-N-b-D-glucuronide involves the glucuronidation of trans-3’-hydroxycotinine. This reaction typically occurs in the liver, where the enzyme UDP-glucuronosyltransferase catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to trans-3’-hydroxycotinine .
Industrial Production Methods: Industrial production of trans-3’-Hydroxycotinine-N-b-D-glucuronide is not commonly practiced due to its primary occurrence as a metabolic byproduct in humans. for research purposes, it can be synthesized in vitro using liver microsomes and UDP-glucuronic acid .
Analyse Des Réactions Chimiques
Types of Reactions: trans-3’-Hydroxycotinine-N-b-D-glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of trans-3’-hydroxycotinine .
Common Reagents and Conditions:
Reagents: UDP-glucuronic acid, liver microsomes
Major Products: The major product of this reaction is trans-3’-Hydroxycotinine-N-b-D-glucuronide itself .
Applications De Recherche Scientifique
Chemistry: In chemistry, trans-3’-Hydroxycotinine-N-b-D-glucuronide is used as a reference standard for the study of nicotine metabolism and the development of analytical methods for detecting nicotine exposure .
Biology: In biological research, this compound is used to study the metabolic pathways of nicotine and the role of glucuronidation in detoxification processes .
Medicine: In medicine, trans-3’-Hydroxycotinine-N-b-D-glucuronide serves as a biomarker for assessing nicotine exposure in smokers and individuals exposed to secondhand smoke. It is also used in pharmacokinetic studies to understand the metabolism and clearance of nicotine .
Industry: In the tobacco industry, this compound is used to monitor the effectiveness of smoking cessation programs and to study the impact of nicotine exposure on human health .
Mécanisme D'action
Mechanism: trans-3’-Hydroxycotinine-N-b-D-glucuronide is formed through the enzymatic action of UDP-glucuronosyltransferase on trans-3’-hydroxycotinine. This glucuronidation reaction increases the water solubility of the compound, facilitating its excretion in the urine .
Molecular Targets and Pathways: The primary molecular target of this compound is the enzyme UDP-glucuronosyltransferase, which catalyzes the glucuronidation reaction. The pathway involved is the phase II detoxification pathway, which helps in the elimination of xenobiotics from the body .
Comparaison Avec Des Composés Similaires
trans-3’-Hydroxycotinine-O-glucuronide: Another glucuronide conjugate of trans-3’-hydroxycotinine, differing in the site of glucuronidation.
Cotinine: A primary metabolite of nicotine, which is further metabolized to trans-3’-hydroxycotinine.
Uniqueness: trans-3’-Hydroxycotinine-N-b-D-glucuronide is unique in its specific glucuronidation at the nitrogen atom, distinguishing it from other glucuronide conjugates of nicotine metabolites. This specific modification plays a crucial role in its excretion and detection as a biomarker for nicotine exposure .
Propriétés
Formule moléculaire |
C16H20N2O8 |
|---|---|
Poids moléculaire |
368.34 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S,4R)-4-hydroxy-1-methyl-5-oxopyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10-,11-,12+,13-,15+/m0/s1 |
Clé InChI |
RQZAUCJAFHEEEZ-QYPXCVPJSA-N |
SMILES isomérique |
CN1[C@@H](C[C@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
SMILES canonique |
CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
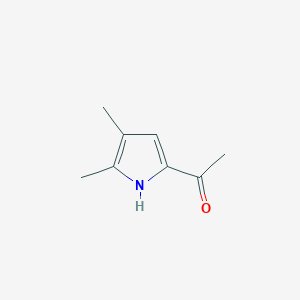
![tert-Butyl N-[(1S,4R,6S)-2-azabicyclo[2.2.1]heptan-6-yl]carbamate](/img/structure/B12859463.png)


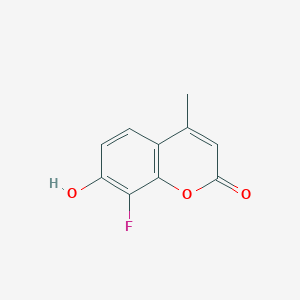
![2-(Bromomethyl)benzo[d]oxazole-6-methanol](/img/structure/B12859488.png)


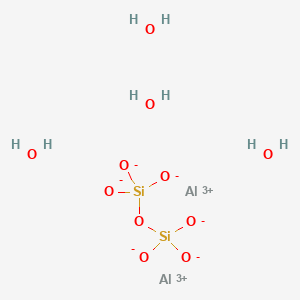

![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)
